molecular formula C16H11NO2 B11112355 2,4-Diphenyl-1,3-oxazin-6-one

2,4-Diphenyl-1,3-oxazin-6-one

Cat. No.: B11112355
M. Wt: 249.26 g/mol
InChI Key: HGXBMFQXAJRXKB-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of two phenyl groups at the 2 and 4 positions adds to its structural complexity and potential reactivity. Oxazines, including 2,4-diphenyl-6H-1,3-oxazin-6-one, are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diphenyl-6H-1,3-oxazin-6-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine or ethanol in the presence of sodium acetate . Another approach involves the use of esters or amides of 4-oxocarboxylic acids, where the condensation is performed in ethanol with triethylamine or pyridine . Additionally, catalytic carbonylation of aromatic oximes and palladium-catalyzed transformations have been employed to introduce the carbonyl component into the aromatic acid molecule .

Industrial Production Methods

Industrial production of 2,4-diphenyl-6H-1,3-oxazin-6-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The choice of solvents and catalysts is crucial in scaling up the production process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

2,4-Diphenyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-diphenyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . As a modulator of glucocorticoid receptors, it influences gene expression and cellular responses to stress . The exact molecular targets and pathways vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2,4-Diphenyl-6H-1,3-oxazin-6-one can be compared with other oxazine derivatives, such as:

The uniqueness of 2,4-diphenyl-6H-1,3-oxazin-6-one lies in its specific substitution pattern and the resulting biological activities. Its diverse applications in various fields make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2,4-diphenyl-1,3-oxazin-6-one

InChI

InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17-16(19-15)13-9-5-2-6-10-13/h1-11H

InChI Key

HGXBMFQXAJRXKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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